molecular formula C19H21N3O4S2 B12154210 N-(3,4-dimethoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(3,4-dimethoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12154210
M. Wt: 419.5 g/mol
InChI Key: YJFWAYMUQHNJKE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a thienopyrimidinyl moiety, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include dimethoxybenzene derivatives, thienopyrimidine derivatives, and acetamide derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit significant anticancer properties:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways. They have shown effectiveness in inhibiting the proliferation of various cancer cell lines.
  • Case Studies :
    • Leukemia Research : In studies involving leukemia cell lines, derivatives have demonstrated cytotoxic effects with IC50 values ranging from 0.5 to 1.0 µM. These studies often report down-regulation of key proteins involved in cell survival and proliferation.
    • Solid Tumors : Similar compounds have been tested against solid tumor models, showing promising results in reducing tumor size and improving survival rates in animal models.

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity:

  • Spectrum of Activity : Research has shown that thienopyrimidine derivatives can effectively inhibit the growth of various bacterial strains and fungi.
  • Mechanism of Action : The antimicrobial effect is believed to result from the disruption of critical cellular processes in pathogens.
  • Case Studies :
    • Bacterial Inhibition : A study reported that a related compound exhibited minimum inhibitory concentration (MIC) values significantly lower than conventional antibiotics against resistant strains of Staphylococcus aureus.
    • Fungal Resistance : Another study highlighted its effectiveness against Candida species, suggesting potential applications in treating fungal infections.

Summary Table of Biological Activities

Activity Type Description Reference Case Studies
Anticancer Induces apoptosis; inhibits proliferationLeukemia cell lines (IC50 0.5–1.0 µM)
Antimicrobial Effective against bacteria and fungiMIC lower than antibiotics against S. aureus

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant literature and research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core linked to a dimethoxyphenyl group via an acetamide functional group. The unique structural characteristics contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial : Compounds containing thieno[2,3-d]pyrimidine structures have shown promising antimicrobial properties.
  • Anticancer : Studies have suggested that derivatives of thieno[2,3-d]pyrimidines can inhibit cancer cell proliferation.
  • Anti-inflammatory : Some related compounds demonstrate anti-inflammatory effects by modulating immune responses.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Scavenging : Potential antioxidant properties may help in reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
AntimicrobialThieno[2,3-d]pyrimidinesShowed effective inhibition against Gram-positive and Gram-negative bacteria .
AnticancerSimilar thieno derivativesInduced apoptosis in cancer cell lines; reduced tumor growth in vivo .
Anti-inflammatoryVarious sulfur-containing compoundsDecreased inflammatory markers in animal models .

Case Study: Anticancer Activity

A study investigating the anticancer effects of thieno[2,3-d]pyrimidine derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The structure's ability to disrupt bacterial cell membranes was noted as a critical factor in its efficacy .

Properties

Molecular Formula

C19H21N3O4S2

Molecular Weight

419.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H21N3O4S2/c1-10-11(2)28-17-16(10)18(24)22(3)19(21-17)27-9-15(23)20-12-6-7-13(25-4)14(8-12)26-5/h6-8H,9H2,1-5H3,(H,20,23)

InChI Key

YJFWAYMUQHNJKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C)C

Origin of Product

United States

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